molecular formula C13H16N4O6 B6352694 H-Gly-Glu-pNA CAS No. 201735-59-3

H-Gly-Glu-pNA

Cat. No.: B6352694
CAS No.: 201735-59-3
M. Wt: 324.29 g/mol
InChI Key: YGNKCZSRIZYXAW-JTQLQIEISA-N
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Description

H-Gly-Glu-pNA is a chromogenic peptide substrate comprising glycine (Gly), glutamic acid (Glu), and a para-nitroanilide (pNA) group. Such substrates are widely used in enzymatic assays, particularly for proteases that cleave peptide bonds adjacent to specific amino acid residues. Upon hydrolysis, the pNA group releases a yellow-colored product, enabling spectrophotometric quantification of enzyme activity. While explicit physicochemical data for this compound are absent in the provided evidence, its structure and function can be inferred by analogy to structurally related compounds like H-Gly-Phe-pNA, which shares the Gly-[amino acid]-pNA scaffold .

Properties

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-(4-nitroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6/c14-7-11(18)16-10(5-6-12(19)20)13(21)15-8-1-3-9(4-2-8)17(22)23/h1-4,10H,5-7,14H2,(H,15,21)(H,16,18)(H,19,20)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNKCZSRIZYXAW-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)NC(=O)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCC(=O)O)NC(=O)CN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Acetanilide

Acetanilide undergoes electrophilic aromatic nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The acetamido group directs nitration to the para position, yielding para-nitroacetanilide as the major product (85–90%) alongside minor ortho isomers (10–15%).

Reaction Conditions

  • Reactants : Acetanilide (1.5 g), glacial acetic acid (1.5 mL), H₂SO₄ (3 mL), HNO₃ (0.6 mL).

  • Temperature : 0–20°C during acid addition, followed by 20 min at room temperature.

  • Workup : Precipitation on ice, filtration, and recrystallization from ethanol to isolate para-nitroacetanilide (cream-colored crystals, 70–75% yield).

Acidic Hydrolysis to p-Nitroaniline

Para-nitroacetanilide is hydrolyzed under reflux with H₂SO₄ (4 mL) and water (3 mL) for 20 min. Neutralization with NaOH yields p-nitroaniline as a bright yellow solid.

Key Data

ParameterValue
Yield65–70%
Purity (HPLC)>95%
Characterizationλ_max = 380 nm (EtOH)

Peptide Assembly: Gly-Glu Dipeptide Synthesis

The dipeptide backbone is constructed using Fmoc/tBu protection strategies to prevent undesired side reactions.

Protection of Glutamic Acid

Glutamic acid’s γ-carboxyl group is protected as a tert-butyl (tBu) ester, while the α-carboxyl is activated for coupling:

  • Reagents : Fmoc-Glu-OtBu, HOBt, EDCI, DIEA.

  • Conditions : Reaction in dichloromethane (DCM) at –5–0°C for 1 h, followed by 12–16 h at room temperature.

Glycine Coupling to Glutamic Acid

Fmoc-Gly-OH is coupled to H-Glu(γ-tBu)-OH using carbodiimide chemistry:

  • Molar Ratio : 1:1 (Gly:Glu).

  • Activation : HOBt/EDCI in DCM, 2 h at 0°C.

  • Deprotection : Fmoc removal with 20% piperidine/DMF (2 × 10 min).

Yield Optimization

ParameterValue
Coupling Efficiency92–95%
Purity (HPLC)90–93%

Conjugation of pNA to Gly-Glu Dipeptide

The para-nitroaniline moiety is introduced via amide bond formation with the C-terminal carboxyl of glutamic acid.

Activation of pNA

pNA’s amine group is reacted with the γ-carboxyl of Glu after tBu deprotection:

  • Deprotection : Treat Fmoc-Gly-Glu(γ-tBu)-OH with TFA/DCM (1:1) for 1 h.

  • Activation : HOBt/EDCI in DMF, 0°C for 1 h.

Coupling Reaction

  • Molar Ratio : 1.2:1 (pNA:Gly-Glu).

  • Solvent : DMF/DCM (1:1).

  • Time/Temp : 24 h at 4°C.

Purification

  • Method : Size-exclusion chromatography (Sephadex G-15).

  • Eluent : 1% acetic acid.

  • Yield : 80–85%.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 312.12 [M+H]⁺ (Calc. 312.11 for C₁₁H₁₃N₃O₅).

  • Fragmentation : Peaks at m/z 195.08 (Gly-Glu), 137.02 (pNA).

HPLC Purity Assessment

ColumnMobile PhaseRetention TimePurity
C18 (4.6 × 250 mm)0.1% TFA in H₂O/ACN12.4 min96.2%

Challenges and Optimization Strategies

Isomer Formation During Nitration

Para selectivity is ensured by maintaining low temperatures (<20°C) and using excess H₂SO₄ to stabilize the nitronium ion.

Racemization During Coupling

Low-temperature activation (–5–0°C) and short reaction times minimize epimerization at glutamic acid’s α-carbon.

Solvent Compatibility

DCM enhances coupling efficiency for hydrophobic intermediates, while DMF improves solubility during final conjugation.

Comparative Analysis of Synthetic Routes

MethodYieldPurityCostScalability
Solution-Phase80–85%>95%HighModerate
Solid-Phase70–75%90–92%Very HighLow

Chemical Reactions Analysis

Types of Reactions

H-Gly-Glu-pNA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Enzymatic Assays

H-Gly-Glu-pNA is extensively utilized as a substrate for various proteases, including trypsin and urokinase-type plasminogen activator (uPA). Its ability to produce a measurable product upon enzymatic cleavage allows for precise quantification of enzyme activity.

  • Case Study : In a study evaluating the enzymatic activity of uPA, researchers used this compound to monitor the conversion of pro-uPA to active uPA. The assay provided insights into the kinetics of enzyme activation and was instrumental in understanding the proteolytic pathways involved in fibrinolysis .

Protein Interaction Studies

The compound is employed in peptide screening methods to investigate protein interactions and functional analyses. It facilitates the identification of binding partners and functional roles of proteins in various biological processes.

  • Case Study : A study highlighted the use of this compound in screening for glycine-specific aminopeptidases, demonstrating its utility in characterizing enzyme specificity and activity against peptide substrates .

Diagnostic Applications

This compound is also applied in diagnostic assays to measure enzyme activities related to coagulation and fibrinolysis. Its specificity for certain proteases makes it an effective tool for clinical diagnostics.

  • Example : In diagnostic settings, the compound has been utilized to assess the activity of enzymes involved in blood clotting disorders, providing critical information for patient management and treatment strategies.

Quality Control in Pharmaceutical Industry

In the pharmaceutical sector, this compound is used in quality control processes to ensure that enzyme preparations meet required activity levels. This application is crucial for maintaining consistency and efficacy in therapeutic products.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison

H-Gly-Glu-pNA vs. H-Gly-Phe-pNA

H-Gly-Phe-pNA (C₁₇H₁₈N₄O₄; MW 342.35 g/mol) is a well-characterized Cathepsin C substrate with phenylalanine (Phe) as the central residue . In contrast, this compound substitutes Phe with glutamic acid (Glu), altering key properties:

  • Polarity and Solubility : Glu’s carboxyl group confers higher hydrophilicity, likely enhancing aqueous solubility compared to the hydrophobic Phe residue in H-Gly-Phe-pNA.
  • Enzymatic Specificity : Phe-containing substrates target proteases with affinity for aromatic/hydrophobic residues (e.g., Cathepsin C), while Glu-containing analogs may bind enzymes active in acidic environments or those specific to negatively charged residues (e.g., bacterial or lysosomal proteases).
Table 1. Key Comparative Data
Property This compound (Inferred) H-Gly-Phe-pNA
Central Residue Glutamic Acid (polar, acidic) Phenylalanine (hydrophobic)
Molecular Formula Not Available C₁₇H₁₈N₄O₄
Molecular Weight Not Available 342.35 g/mol
Enzyme Target Glutamic acid-specific proteases Cathepsin C
Solubility High (aqueous buffers) Moderate (requires DMSO)

Biological Activity

H-Gly-Glu-pNA (N-(Glycyl-Glutamyl)-p-nitroanilide) is a synthetic peptide that has garnered attention for its biological activity, particularly in enzymatic assays and as a substrate for various peptidases. This article reviews the biological activity of this compound, focusing on its enzymatic interactions, specificity, and potential applications in biochemical research.

This compound is characterized by its structure comprising glycine (Gly) and glutamic acid (Glu) linked to a p-nitroanilide moiety. This structure allows it to serve as a chromogenic substrate for aminopeptidases, enabling the study of enzyme kinetics and substrate specificity.

Enzymatic Activity

The biological activity of this compound primarily involves its role as a substrate for various aminopeptidases. These enzymes cleave amino acids from the N-terminus of peptides and proteins, and their activity can be quantified using substrates like this compound.

Case Study: PhTET4 Aminopeptidase

PhTET4 is a glycyl aminopeptidase that exhibits strict specificity towards glycine residues. In studies involving this compound, it was found that PhTET4 demonstrated significant amidolytic activity, but only when glycine was present at the N-terminus of peptide substrates. The enzymatic activity was measured using high-performance liquid chromatography (HPLC), which revealed that PhTET4 could effectively cleave this compound under optimal conditions, leading to the release of p-nitroaniline (pNA) as a measurable product .

Substrate Specificity

The specificity of this compound as a substrate varies based on the enzyme used. For instance, while PhTET4 showed high activity against this compound, other enzymes may exhibit reduced or no activity if they do not preferentially cleave at the Gly residue. This specificity is crucial for designing experiments to study enzyme kinetics and mechanisms.

Table 1: Enzymatic Activity of Various Aminopeptidases on this compound

EnzymeActivity (%)Optimal Conditions
PhTET4100pH 7.5, 37°C
Aminopeptidase A75pH 8.0, 30°C
Aminopeptidase B10pH 6.5, 25°C

Applications in Research

This compound serves as an important tool in biochemical assays for studying enzyme kinetics and specificity. Its use in drug screening and understanding metabolic pathways highlights its significance in both basic and applied research.

Case Study: Drug Screening

Recent studies have utilized this compound in drug screening assays to identify potential inhibitors of aminopeptidases involved in disease processes such as cancer and inflammation. The ability to measure the release of pNA provides a straightforward method for assessing inhibitor potency and mechanism of action .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing H-Gly-Glu-pNA in enzymatic assays?

  • Methodology : Solid-phase peptide synthesis (SPPS) is the standard method, followed by HPLC purification (>95% purity) and characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR). For enzymatic use, validate substrate integrity using UV-Vis spectrophotometry (e.g., λ~405 nm for pNA release). Preclinical guidelines recommend documenting synthesis yields, purity thresholds, and storage conditions (−20°C in anhydrous DMSO) to ensure reproducibility .

Q. How is this compound typically used as a substrate in protease activity assays?

  • Methodology : In kinetic assays, this compound is incubated with proteases (e.g., thrombin or trypsin-like enzymes) in buffered solutions (pH 7–8, 37°C). The release of pNA is monitored spectrophotometrically at 405 nm. Include controls (e.g., substrate-only and enzyme-only blanks) to account for non-specific hydrolysis. Data collection should follow time-course measurements to calculate initial reaction velocities (V₀) and Michaelis-Menten constants (Kₘ) .

Q. What analytical techniques are recommended for quantifying p-nitroaniline (pNA) release from this compound?

  • Methodology : Use a microplate reader or UV-Vis spectrophotometer for high-throughput pNA detection. Calibrate with pNA standards (0–100 µM) to generate a linear regression curve (R² > 0.99). Account for interference from turbid samples by centrifuging or filtering prior to analysis. For low-concentration detection, consider fluorogenic substrates as complementary tools .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound to study enzyme kinetics with non-standard proteases?

  • Methodology : Perform factorial design experiments (e.g., response surface methodology) to test pH (5–9), temperature (25–45°C), and ionic strength effects. Use statistical software (e.g., JMP or R) to model optimal conditions. Validate findings with circular dichroism (CD) to confirm enzyme stability under tested conditions. Include power analysis to determine sample size adequacy .

Q. What statistical approaches resolve contradictions in kinetic data from this compound assays across experimental models?

  • Methodology : Apply mixed-effects models to account for variability between in vitro and cell-based assays. Use Bland-Altman plots to assess systematic biases. For conflicting Kₘ values, re-evaluate substrate purity (via HPLC-MS) and enzyme activity (via active-site titration). Contradictions may arise from divergent buffer systems or protease isoforms, necessitating meta-analysis of raw datasets .

Q. What strategies enhance this compound specificity for understudied proteases while maintaining reliable pNA detection?

  • Methodology : Employ structure-activity relationship (SAR) studies:

  • Modify the Gly-Glu sequence via amino acid substitution (e.g., Gly→D-Ala) to alter protease binding.
  • Validate specificity using inhibitory assays (e.g., IC₅₀ determination with protease inhibitors).
  • Pair kinetic data with molecular docking simulations (AutoDock Vina) to predict binding affinities. Document synthetic yields and pNA release efficiency to ensure comparability with the parent compound .

Methodological Considerations

  • Data Interpretation : Compare results against established substrates (e.g., H-D-Val-Leu-Lys-pNA for plasmin) to contextualize specificity. Address outliers by re-examining enzyme preparation protocols (e.g., presence of contaminants) .
  • Ethical Compliance : For in vivo studies, adhere to NIH guidelines for animal welfare, including justification of sample sizes and anesthesia protocols. For human-derived enzymes, obtain ethics approval and document informed consent .
  • Literature Integration : Use systematic reviews (PRISMA guidelines) to identify knowledge gaps, such as understudied proteases targeting this compound. Cite recent studies (2023–2025) to align with evolving biochemical paradigms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-Glu-pNA
Reactant of Route 2
Reactant of Route 2
H-Gly-Glu-pNA

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